molecular formula C12H18N4O2 B6646363 N-(3-imidazol-1-ylpropyl)-6-oxopiperidine-3-carboxamide

N-(3-imidazol-1-ylpropyl)-6-oxopiperidine-3-carboxamide

カタログ番号 B6646363
分子量: 250.30 g/mol
InChIキー: XAIJUAADAIMWKM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-imidazol-1-ylpropyl)-6-oxopiperidine-3-carboxamide, also known as PACAP-27, is a neuropeptide that belongs to the vasoactive intestinal peptide (VIP) family. It was first discovered in 1989 and has since been the subject of numerous scientific studies due to its potential therapeutic applications.

作用機序

N-(3-imidazol-1-ylpropyl)-6-oxopiperidine-3-carboxamide exerts its effects through binding to specific receptors, including the PAC1 receptor and the VPAC1 and VPAC2 receptors. These receptors are widely distributed throughout the body, including the central nervous system, cardiovascular system, and immune system. The binding of N-(3-imidazol-1-ylpropyl)-6-oxopiperidine-3-carboxamide to these receptors results in the activation of various signaling pathways, including cyclic AMP (cAMP) and calcium signaling pathways.
Biochemical and Physiological Effects
N-(3-imidazol-1-ylpropyl)-6-oxopiperidine-3-carboxamide has been shown to have a wide range of biochemical and physiological effects, including regulation of neurotransmitter release, modulation of pain perception, and regulation of immune function. It has also been shown to have neuroprotective effects, including the promotion of neuronal survival and the inhibition of apoptosis.

実験室実験の利点と制限

One advantage of using N-(3-imidazol-1-ylpropyl)-6-oxopiperidine-3-carboxamide in lab experiments is its ability to cross the blood-brain barrier, making it ideal for studying the effects of neuropeptides on the central nervous system. However, one limitation is its relatively short half-life, which can make it difficult to study its long-term effects.

将来の方向性

There are many potential future directions for the study of N-(3-imidazol-1-ylpropyl)-6-oxopiperidine-3-carboxamide, including the development of new therapeutic applications, the identification of new receptors and signaling pathways, and the development of new methods for synthesizing and delivering N-(3-imidazol-1-ylpropyl)-6-oxopiperidine-3-carboxamide. Some potential areas of research include the study of N-(3-imidazol-1-ylpropyl)-6-oxopiperidine-3-carboxamide's effects on inflammation, pain perception, and neurodegenerative diseases. Additionally, the development of new analogs and derivatives of N-(3-imidazol-1-ylpropyl)-6-oxopiperidine-3-carboxamide may lead to the development of more potent and selective compounds for therapeutic use.
Conclusion
In conclusion, N-(3-imidazol-1-ylpropyl)-6-oxopiperidine-3-carboxamide is a neuropeptide with a wide range of potential therapeutic applications. Its ability to cross the blood-brain barrier and its effects on various signaling pathways make it an ideal candidate for further study. While there are still many questions to be answered about its mechanism of action and long-term effects, the potential benefits of N-(3-imidazol-1-ylpropyl)-6-oxopiperidine-3-carboxamide make it an exciting area of research for the future.

合成法

N-(3-imidazol-1-ylpropyl)-6-oxopiperidine-3-carboxamide can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). The SPPS method involves the stepwise addition of protected amino acids to a resin-bound peptide chain, which is then cleaved from the resin and purified. The SPPS method has the advantage of being able to produce large quantities of pure peptide, making it ideal for research applications.

科学的研究の応用

N-(3-imidazol-1-ylpropyl)-6-oxopiperidine-3-carboxamide has been shown to have a wide range of potential therapeutic applications, including neuroprotection, anti-inflammatory effects, and modulation of pain perception. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

特性

IUPAC Name

N-(3-imidazol-1-ylpropyl)-6-oxopiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2/c17-11-3-2-10(8-15-11)12(18)14-4-1-6-16-7-5-13-9-16/h5,7,9-10H,1-4,6,8H2,(H,14,18)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAIJUAADAIMWKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCC1C(=O)NCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。